Epeleuton
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Overview
Description
Preparation Methods
Epeleuton is synthesized through a series of chemical reactions starting from eicosapentaenoic acid. The process involves the hydroxylation of eicosapentaenoic acid to produce 15-hydroxy eicosapentaenoic acid, followed by esterification with ethanol to form the ethyl ester derivative . The industrial production methods for this compound typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Epeleuton undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Epeleuton exerts its effects through multiple mechanisms:
Anti-inflammatory: This compound reprograms the lipidomic pattern of target organs towards a pro-resolving pattern, reducing systemic and local inflammatory responses.
Lipid Modulation: This compound decreases triglycerides, very-low-density lipoprotein cholesterol, and total cholesterol, contributing to improved lipid profiles.
Molecular Targets: This compound targets nuclear factor-κB and the NLRP3 inflammasome, leading to downregulation of inflammatory markers and vascular activation.
Comparison with Similar Compounds
Epeleuton is unique compared to other omega-3 fatty acids due to its specific hydroxylation and esterification, which enhance its biological activity and safety profile. Similar compounds include:
Eicosapentaenoic acid (EPA): The precursor to this compound, EPA is a well-known omega-3 fatty acid with anti-inflammatory properties.
Docosahexaenoic acid (DHA): Another omega-3 fatty acid, DHA is known for its role in brain health and anti-inflammatory effects.
Alpha-linolenic acid (ALA): A plant-based omega-3 fatty acid, ALA is less potent than EPA and DHA but still contributes to anti-inflammatory effects.
This compound’s unique chemical structure and enhanced biological activity make it a promising candidate for therapeutic applications, distinguishing it from other omega-3 fatty acids .
Properties
CAS No. |
1667760-39-5 |
---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
ethyl (5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoate |
InChI |
InChI=1S/C22H34O3/c1-3-5-15-18-21(23)19-16-13-11-9-7-6-8-10-12-14-17-20-22(24)25-4-2/h5-7,10-13,15-16,19,21,23H,3-4,8-9,14,17-18,20H2,1-2H3/b7-6-,12-10-,13-11-,15-5-,19-16+/t21-/m0/s1 |
InChI Key |
DJYKWMOPVZGTRJ-PILRRHKESA-N |
SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OCC)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Epeleuton; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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